CID 21121
Overview
Description
CID 21121 is a useful research compound. Its molecular formula is C8H7NaO3 and its molecular weight is 174.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemically Induced Dimerization (CID) in Biological Systems : CID is a critical tool for studying biological processes, offering precise control over protein function with remarkable spatiotemporal resolution. This technique is pivotal in dissecting signal transductions and has expanded to explore membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Surface-Induced Dissociation (SID) vs. Collision-Induced Dissociation (CID) in Mass Spectrometry : Studies comparing SID and CID in mass spectrometry reveal that SID is more effective at dissociating protein complexes with less unfolding than CID. This difference is crucial for studying the quaternary structure of large noncovalent protein complexes (Zhou, Jones, & Wysocki, 2013).
Comparison of Source-Induced Dissociation (SID) and Collision-Induced Dissociation (CID) : The comparison between SID and CID in the analysis of chemical fragmentations of substances like drugs highlights the slight differences in fragmentation patterns, with each method having unique advantages (Lee & Choi, 2013).
Historical Perspective on CID : The development of CID over many decades has been central to the practice of mass spectrometry. This paper provides insight into the discovery and fundamental basis of CID (Cooks, 1995).
Tox21 and Chemical Hazard Characterization : The Tox21 collaboration aims to shift chemical hazard assessment away from traditional animal studies to target-specific, mechanism-based observations using in vitro assays. This approach is integral to understanding the toxicological impact of chemicals, including those that might be studied using CID techniques (Tice, Austin, Kavlock, & Bucher, 2013).
Engineered PROTAC-CID Systems for Gene Regulation : PROTAC-CID platforms have been developed for inducible gene regulation and gene editing, offering a new avenue for chemically inducible gene regulation in human cells and mice (Ma et al., 2023).
CID in Developmental Research : The use of CID in developmental research, particularly in predictive and explanatory studies, can help bridge gaps between research design and goals (Hamaker, Mulder, & van IJzendoorn, 2020).
CID in Water Use Efficiency and Productivity of Barley : Research on carbon isotope discrimination (CID) as a criterion for improving water use efficiency and productivity in barley highlights its potential in agricultural science (Anyia et al., 2007).
Properties
IUPAC Name |
sodium;4-methoxycarbonylphenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXGULMKCKJCC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.